molecular formula C15H8O12S2 B587777 Rhein Disulfate CAS No. 1246815-66-6

Rhein Disulfate

Cat. No.: B587777
CAS No.: 1246815-66-6
M. Wt: 444.337
InChI Key: RYQCYAMIJLHXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Rhein Disulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rhein, a compound related to Rhein Disulfate, involves multiple pathways. These pathways are initiated by the membrane receptor, then MAPK and PI3K-Akt-MAPK parallel signaling pathways are activated, and several downstream pathways are affected, eventually regulating cell cycle and apoptosis .

Biochemical Analysis

Biochemical Properties

Rhein Disulfate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with proteins involved in anti-tumor activity . The nature of these interactions often involves the modulation of protein function, contributing to the biochemical reactions in which this compound participates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability and induce apoptosis in HepaRG cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to induce cell death through cell cycle arrest and activation of apoptotic pathways . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability and degradation are limited, research on similar compounds suggests that these factors could influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, research on Rhein has shown that it has significant anti-obesity effects and improves insulin resistance in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been implicated in sphingolipid metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that drug transporters play a significant role in the uptake and efflux of Rhein in hepatocytes .

Subcellular Localization

While specific studies on this compound are limited, research on similar compounds suggests that they can be localized to specific compartments or organelles .

Preparation Methods

The synthesis of Rhein Disulfate typically involves the sulfonation of Rhein. One common method includes reacting Rhein with sulfuric acid under controlled conditions to introduce sulfooxy groups at specific positions on the anthraquinone ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are crucial to ensure the selective formation of this compound. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.

Chemical Reactions Analysis

Rhein Disulfate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while substitution reactions can produce various Rhein derivatives.

Comparison with Similar Compounds

Rhein Disulfate can be compared with other disulfide-containing compounds such as:

This compound is unique due to its anthraquinone structure and specific sulfooxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQCYAMIJLHXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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